(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
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Overview
Description
VH 032 amide-alkylC6-amine is a functionalized von-Hippel-Lindau protein ligand (VHL) used in PROTAC (Proteolysis Targeting Chimera) research and development. It incorporates an E3 ligase ligand plus an alkyl linker ready for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTAC research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 amide-alkylC6-amine involves multiple steps, including the functionalization of the von-Hippel-Lindau protein ligand with an alkyl linker and terminal amine. The specific synthetic routes and reaction conditions are proprietary and typically involve the use of suitable solvents and reagents to achieve the desired purity and functionality .
Industrial Production Methods
Industrial production methods for VH 032 amide-alkylC6-amine are not widely disclosed. it is known that the compound is produced under controlled conditions to ensure high purity (≥95%) and stability. The compound is stored at -20°C to maintain its integrity .
Chemical Reactions Analysis
Types of Reactions
VH 032 amide-alkylC6-amine undergoes various chemical reactions, including:
Substitution Reactions: The terminal amine group can participate in nucleophilic substitution reactions.
Conjugation Reactions: The alkyl linker allows for conjugation to target protein ligands, forming PROTACs.
Common Reagents and Conditions
Common reagents used in the reactions involving VH 032 amide-alkylC6-amine include suitable solvents and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target protein ligand .
Major Products Formed
The major products formed from reactions involving VH 032 amide-alkylC6-amine are typically PROTACs, which are conjugates of the VHL ligand with target protein ligands .
Scientific Research Applications
VH 032 amide-alkylC6-amine is primarily used in PROTAC research and development. PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system. This compound is used to study targeted protein degradation in various fields, including:
Chemistry: Used as a building block for synthesizing PROTACs.
Biology: Helps in understanding the mechanisms of protein degradation and the role of E3 ligases.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
VH 032 amide-alkylC6-amine functions as a ligand for the von-Hippel-Lindau protein, which is part of the E3 ubiquitin ligase complex. When conjugated to a target protein ligand, it forms a PROTAC that brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective degradation of specific proteins, making it a powerful tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
VH 032: A derivative of the von-Hippel-Lindau ligand, commonly used as a precursor to PROTACs.
VH 032 amine: Another derivative with a primary amine functional handle for conjugation.
Uniqueness
VH 032 amide-alkylC6-amine is unique due to its functionalized structure, which includes an alkyl linker and terminal amine, making it ready for conjugation to target protein ligands. This functionalization enhances its utility in PROTAC research and development, providing a versatile tool for studying targeted protein degradation .
Properties
Molecular Formula |
C29H45Cl2N5O4S |
---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
1-[2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C29H43N5O4S.2ClH/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30;;/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36);2*1H |
InChI Key |
NSANZMUZMGYYAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O.Cl.Cl |
Origin of Product |
United States |
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